molecular formula C12H18O3 B2944531 Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate CAS No. 2445793-77-9

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate

Cat. No.: B2944531
CAS No.: 2445793-77-9
M. Wt: 210.273
InChI Key: DMCZDJIXYWQIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-oxospiro[33]heptane-6-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom

Mechanism of Action

Target of Action

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a synthetic compound with potential pharmaceutical applications . .

Mode of Action

The exact mode of action of Tert-butyl 2-oxospiro[3It is known to be used as a reagent in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .

Result of Action

The molecular and cellular effects of Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-oxospiro[3It is recommended to store the compound in an inert atmosphere at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient and scalable synthetic routes to tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate have been described. These methods involve the selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds . The synthesis typically starts with the preparation of key intermediates, followed by cyclization and functional group transformations under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes suggests that it can be produced in larger quantities using standard organic synthesis techniques. The use of inert gas and moisture-sensitive conditions is crucial to maintain the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids or other higher oxidation states.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include secondary alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is unique due to its specific combination of a spirocyclic core, a ketone group, and a tert-butyl ester. This combination provides a balance of stability and reactivity, making it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCZDJIXYWQIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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